molecular formula C25H25F3N2O5 B13628854 3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid

3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid

Cat. No.: B13628854
M. Wt: 490.5 g/mol
InChI Key: ARUUIGOCSWBFHT-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a trifluorobutanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The protected amino acid is then coupled with a trifluorobutanamido derivative under specific reaction conditions, such as the use of coupling agents like isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluorobutanamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid involves its interaction with specific molecular targets. The Fmoc group facilitates its incorporation into peptides, while the trifluorobutanamido group can interact with biological molecules, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to engage in various biochemical pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid stands out due to its trifluorobutanamido group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for specialized research applications .

Properties

Molecular Formula

C25H25F3N2O5

Molecular Weight

490.5 g/mol

IUPAC Name

3-cyclopropyl-2-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoyl]amino]propanoic acid

InChI

InChI=1S/C25H25F3N2O5/c26-25(27,28)21(12-22(31)29-20(23(32)33)11-14-9-10-14)30-24(34)35-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,29,31)(H,30,34)(H,32,33)

InChI Key

ARUUIGOCSWBFHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)CC(C(F)(F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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